

# The Occurrence and Analysis of Lesquerolic Acid in *Physaria fendleri*: A Technical Guide

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## Compound of Interest

Compound Name: *Lesquerolic acid*

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*Physaria fendleri*, commonly known as Fendler's bladderpod, is an emerging industrial oilseed crop of significant interest due to the high concentration of **lesquerolic acid** ((11Z, 14R)-14-hydroxyicos-11-enoic acid) in its seed oil.[1][2][3] This C20 monounsaturated hydroxy fatty acid (HFA) is a valuable renewable resource for the production of various industrial products, including cosmetics, lubricating greases, paints, plastics, and biofuels.[1][2][3] As a non-toxic alternative to castor oil, which contains the allergenic and toxic protein ricin, *P. fendleri* presents a promising domestic source of HFAs.[2][3][4] This guide provides an in-depth overview of the occurrence, biosynthesis, and analysis of **lesquerolic acid** in *P. fendleri*.

## Quantitative Analysis of Lesquerolic Acid and Other Fatty Acids

The seed oil of *Physaria fendleri* is characterized by a high proportion of **lesquerolic acid**, which typically constitutes around 60% of the total fatty acids.[1][2][4][5][6] The oil content of the seeds is approximately 25% by weight.[1][7] **Lesquerolic acid** is primarily synthesized and accumulated in the embryos of the developing seeds.[2][6] The accumulation of this valuable fatty acid is a key metabolic event that occurs between 18 and 24 days post-anthesis (DPA).[2][6] A summary of the typical fatty acid composition of *P. fendleri* seed oil is presented in Table 1.

Fatty Acid	Abbreviation	Percentage (%)
Palmitic Acid	C16:0	1.5
Palmitoleic Acid	C16:1	1.4
Stearic Acid	C18:0	2.4
Oleic Acid	C18:1	15.2
Linoleic Acid	C18:2	7.6
Linolenic Acid	C18:3	13.1
Ricinoleic Acid	C18:1-OH	0.3
Densipolic Acid	C18:2-OH	0.2
Lesquerolic Acid	C20:1-OH	53.2 - 60
Auricolic Acid	C20:2-OH	3.8

Table 1: Typical Fatty Acid Composition of *Physaria fendleri* Seed Oil.[\[4\]](#)[\[5\]](#)[\[8\]](#)

## Experimental Protocols

The accurate quantification and characterization of **lesquerolic acid** in *P. fendleri* relies on robust experimental protocols. The following sections detail the methodologies for lipid extraction and fatty acid analysis.

### Lipid Extraction from *P. fendleri* Seeds

This protocol describes the extraction of total lipids from *P. fendleri* seeds, a crucial first step for subsequent fatty acid analysis.

Materials:

- Mature *P. fendleri* seeds
- Mortar and pestle or a suitable grinder
- Hexane

- Isopropanol
- Centrifuge tubes (e.g., 15 mL)
- Centrifuge
- Rotary evaporator or nitrogen stream for solvent evaporation
- Internal standard (e.g., glyceryl triheptadecanoate)

#### Procedure:

- **Sample Preparation:** A known weight of dried *P. fendleri* seeds is ground into a fine powder using a mortar and pestle or a mechanical grinder.
- **Internal Standard Addition:** A precise amount of an internal standard, such as glyceryl triheptadecanoate, is added to the ground seed material. This is essential for accurate quantification of the fatty acids.
- **Solvent Extraction:** The ground seeds are transferred to a centrifuge tube, and a solvent mixture of hexane and isopropanol (typically in a 2:1 v/v ratio) is added.
- **Extraction Rounds:** The mixture is vortexed thoroughly and then centrifuged to pellet the solid material. The supernatant containing the extracted lipids is carefully transferred to a new tube. This extraction process is repeated three times to ensure complete lipid recovery.
- **Solvent Evaporation:** The pooled supernatants are combined, and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.
- **Storage:** The dried lipid extract is stored under an inert atmosphere (e.g., nitrogen) at a low temperature (-20°C or -80°C) to prevent oxidation until further analysis.

## Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

To analyze the fatty acid composition, the extracted triacylglycerols are converted into their corresponding fatty acid methyl esters (FAMES), which are more volatile and suitable for gas

chromatography.

Materials:

- Total lipid extract from *P. fendleri* seeds
- Methanolic HCl or BF<sub>3</sub>-methanol
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Gas chromatograph-mass spectrometer (GC-MS) system
- FAME standards for identification and quantification

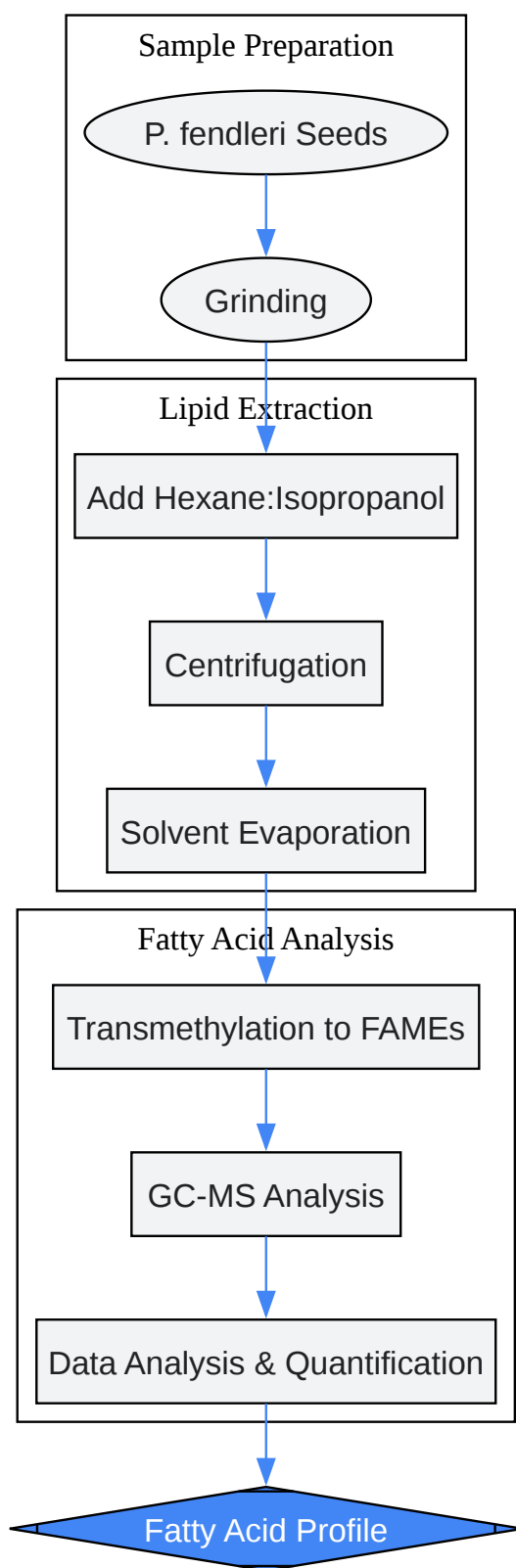
Procedure:

- **Transmethylation:** The dried lipid extract is dissolved in a known volume of a transmethylation reagent, such as 1.25 M methanolic HCl or 14% boron trifluoride in methanol. The mixture is heated (e.g., at 80°C for 1 hour) to convert the fatty acids into their methyl esters.
- **FAME Extraction:** After cooling, the FAMES are extracted by adding a volume of hexane and a saturated NaCl solution. The mixture is vortexed and then centrifuged to separate the layers. The upper hexane layer containing the FAMES is transferred to a clean vial.
- **Drying:** The hexane extract is dried over anhydrous sodium sulfate to remove any residual water.
- **GC-MS Analysis:** A small aliquot of the FAME solution is injected into the GC-MS system. The FAMES are separated on a capillary column based on their boiling points and polarity. The mass spectrometer is used to identify the individual FAMES based on their mass spectra and fragmentation patterns.

- Quantification: The abundance of each fatty acid is determined by integrating the peak area from the gas chromatogram. The concentration of each fatty acid is calculated relative to the internal standard.

## Visualizing Experimental and Biosynthetic Pathways

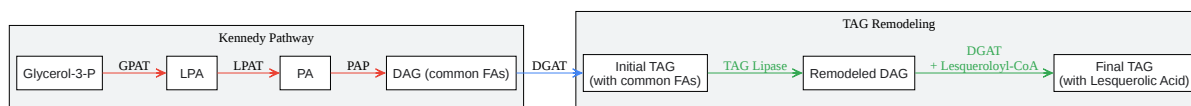
To provide a clearer understanding of the processes involved in the study of **lesquerolic acid**, the following diagrams illustrate the experimental workflow and the proposed biosynthetic pathway.



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Caption: Experimental workflow for the analysis of **lesquerolic acid** in *Physaria fendleri*.

Recent research has revealed a unique "triacylglycerol (TAG) remodeling" pathway for the accumulation of **lesquerolic acid** in *P. fendleri*.<sup>[5][9][10]</sup> This pathway involves the initial synthesis of TAG containing common fatty acids, followed by the removal of these common fatty acids and the subsequent incorporation of **lesquerolic acid**.



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Caption: Proposed triacylglycerol (TAG) remodeling pathway for **lesquerolic acid** accumulation in *P. fendleri*.

## Biosynthesis of Lesquerolic Acid

The biosynthesis of **lesquerolic acid** in *P. fendleri* is a complex process that involves several key enzymatic steps. It begins with the synthesis of oleic acid (18:1), which is then hydroxylated to form ricinoleic acid (18:1-OH).<sup>[9][11]</sup> This hydroxylation is catalyzed by a fatty acid hydroxylase, which is a homolog of the fatty acid desaturase 2 (FAD2) enzyme.<sup>[9]</sup> Subsequently, ricinoleic acid is elongated by two carbons to produce **lesquerolic acid** (20:1-OH).<sup>[3]</sup>

The incorporation of **lesquerolic acid** into triacylglycerols (TAGs) is not a direct process via the canonical Kennedy pathway.<sup>[9][10]</sup> Instead, *P. fendleri* employs a "TAG remodeling" mechanism.<sup>[5][9][10]</sup> This process involves the initial synthesis of TAG with common fatty acids. A TAG lipase then removes these common fatty acids from the TAG backbone, creating a diacylglycerol (DAG) intermediate.<sup>[4][5]</sup> Finally, a diacylglycerol acyltransferase (DGAT) incorporates **lesquerolic acid** into this remodeled DAG to produce the final TAG that is rich in this valuable hydroxy fatty acid.<sup>[12]</sup> This dynamic pathway allows for the high accumulation of **lesquerolic acid** in the seed oil while minimizing its presence in membrane lipids, which could be detrimental to the cell.<sup>[12]</sup>

The elucidation of this unique biosynthetic pathway opens up new avenues for the metabolic engineering of *P. fendleri* and other oilseed crops to enhance the production of valuable hydroxy fatty acids for various industrial applications.

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